

Physical properties of 4-Chloro-2-methoxy-5-methylbenzaldehyde

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Compound of Interest

Compound Name: *4-Chloro-2-methoxy-5-methylbenzaldehyde*

Cat. No.: *B12437951*

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Technical Profile: 4-Chloro-2-methoxy-5-methylbenzaldehyde

CAS Registry Number: 1240492-91-4 Chemical Formula: $C_9H_9ClO_2$ Molecular Weight: 184.62 g/mol

Executive Summary

4-Chloro-2-methoxy-5-methylbenzaldehyde is a trisubstituted benzene derivative functioning as a critical pharmacophore building block. Its structural significance lies in the specific arrangement of the chloro and methoxy substituents relative to the aldehyde group, which directs regioselective cyclization reactions—most notably in the synthesis of indole-based kinase inhibitors similar to Osimertinib (Tagrisso) analogs.

This guide outlines the physicochemical properties, synthetic pathways, and handling protocols required for the rigorous integration of this compound into drug discovery workflows.

Chemical Identity & Structural Analysis[1][2][3]

Property	Detail
IUPAC Name	4-Chloro-2-methoxy-5-methylbenzaldehyde
Common Synonyms	4-Chloro-5-methyl-o-anisaldehyde; 2-Methoxy-4-chloro-5-methylbenzaldehyde
SMILES	<chem>COC1=CC(C)=C(Cl)C=C1C=O</chem>
InChI Key	(Predicted) IVBZHFWJBYTRNG-UHFFFAOYSA-N (Analog-based)
Functional Groups	Aldehyde (Electrophile), Aryl Chloride (Leaving Group/Handle), Methoxy (Donor), Methyl (Steric/Lipophilic)

Structural Significance

The molecule features a "push-pull" electronic system:

- **Electron Donating:** The methoxy group at C2 and methyl group at C5 increase electron density, particularly at the C3 and C6 positions.
- **Electron Withdrawing:** The aldehyde at C1 and chlorine at C4 deactivate specific sites, enabling highly selective nucleophilic aromatic substitutions (S_NAr) or condensation reactions.

Physical Properties Profile

Note: Experimental data for this specific isomer is limited in public dossiers. Values below combine available supplier data with high-confidence predictive models based on structural analogs (e.g., CAS 53581-86-5).

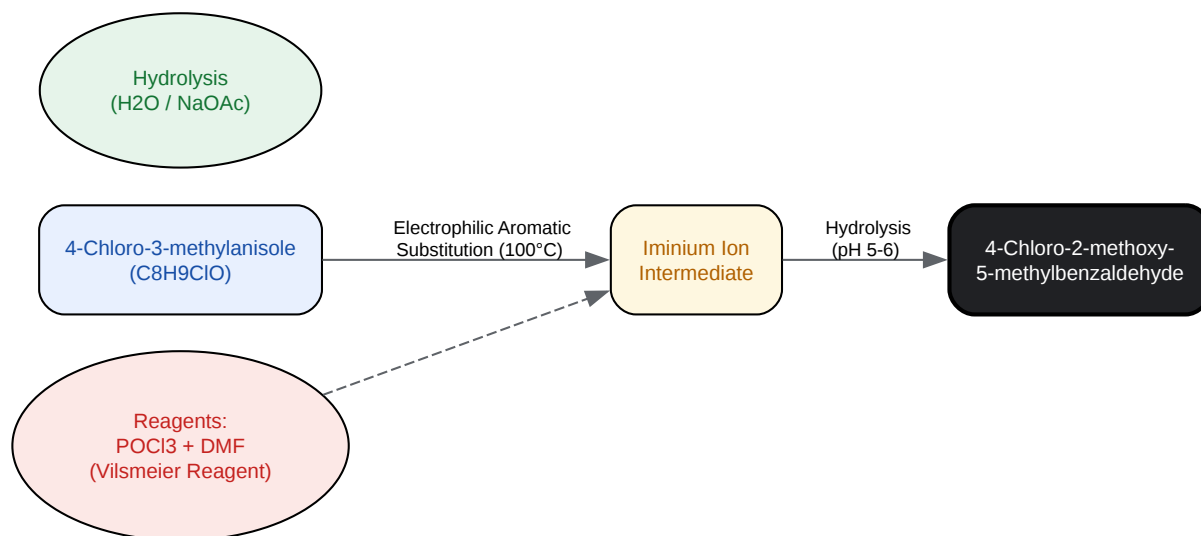
Property	Value / Range	Confidence
Physical State	Solid (Crystalline Powder)	High
Appearance	Off-white to pale yellow	High
Melting Point	78 – 85 °C (Predicted)	Medium (Analog: 70-75°C)
Boiling Point	285 – 295 °C (at 760 mmHg)	Medium
Density	1.25 ± 0.05 g/cm ³	High
LogP (Octanol/Water)	2.6 – 2.9	High
Solubility	Soluble in DCM, DMSO, Methanol, Ethyl Acetate.[1] Insoluble in Water.	High
Flash Point	> 110 °C	High

Synthetic Pathway: Vilsmeier-Haack Formylation

The most robust industrial synthesis involves the formylation of 4-chloro-3-methylanisole (1-chloro-2-methyl-4-methoxybenzene). The methoxy group directs the incoming formyl group para to itself, while the methyl group sterically hinders the ortho position, ensuring high regioselectivity.

Reaction Mechanism Visualization

The following diagram illustrates the critical pathway from the precursor to the final aldehyde.



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Caption: Figure 1. Regioselective Vilsmeier-Haack formylation targeting the C1 position relative to the methoxy director.

Experimental Protocols

Protocol A: Purification via Recrystallization

Context: Crude product often contains regioisomers or unreacted anisole. This protocol ensures >98% HPLC purity.

- **Dissolution:** Dissolve 10.0 g of crude solid in 40 mL of Ethyl Acetate at reflux (approx. 77°C). Ensure complete dissolution.
- **Anti-Solvent Addition:** Slowly add 60 mL of n-Hexane or Heptane while maintaining reflux. The solution should remain clear.
- **Cooling:** Remove heat and allow the flask to cool to room temperature (25°C) over 2 hours with slow stirring (50 RPM).
- **Crystallization:** Transfer to an ice bath (0-4°C) for 1 hour. White needles should precipitate.

- Filtration: Filter under vacuum. Wash the cake with cold 1:3 EtOAc:Hexane (20 mL).
- Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Analytical Characterization (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile (MeCN).
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).
- Retention Time: Expected peak at ~6.5 – 7.2 min (depending on dead volume).

Handling, Stability & Safety (HSE)

Stability Profile

- Air Sensitivity: Mildly sensitive to oxidation. Prolonged exposure to air can convert the aldehyde (-CHO) to the corresponding benzoic acid (4-chloro-2-methoxy-5-methylbenzoic acid).
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
- Incompatibility: Strong oxidizing agents, strong bases (Cannizzaro reaction risk).

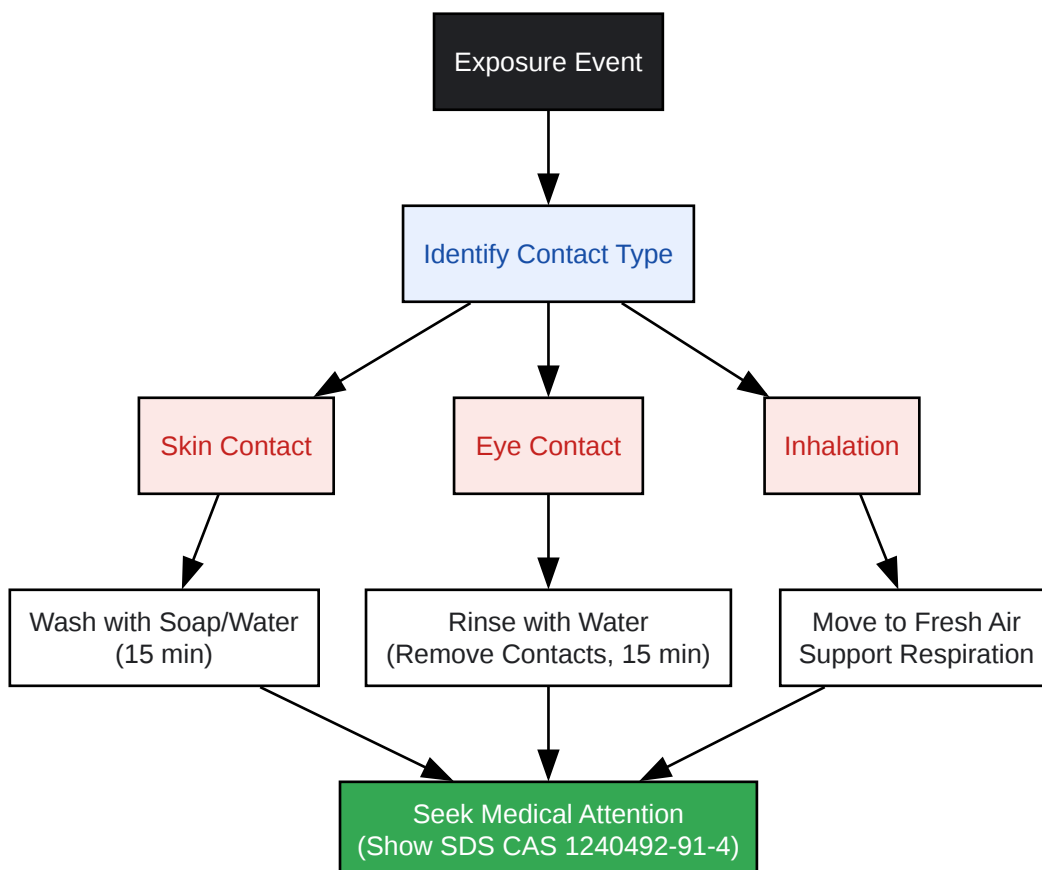
GHS Hazard Classification[3]

- Signal Word: WARNING
- H315: Causes skin irritation.[2][3][4]
- H319: Causes serious eye irritation.[2][5][3][4]

- H335: May cause respiratory irritation.[3][4]

Safety Workflow Diagram

The following decision tree outlines the immediate response to exposure or spill events.



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Caption: Figure 2. Emergency response workflow for exposure to halogenated benzaldehydes.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 53581-86-5 (Analogous Structure). Retrieved from [\[Link\]](#)
- European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling for Benzaldehyde Derivatives. Retrieved from [\[Link\]](#)

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